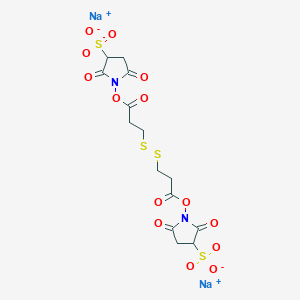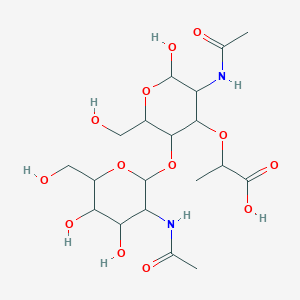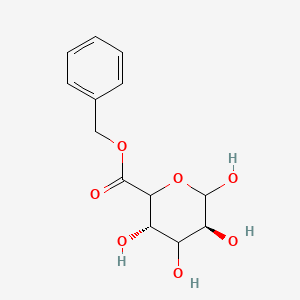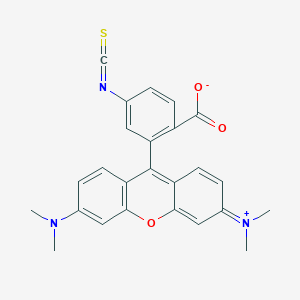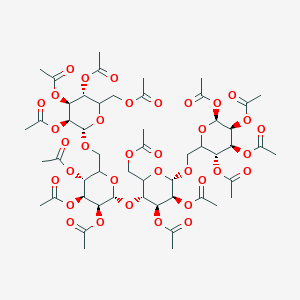
6-alpha-D-Glucopyranosylmaltotriose Tetradecaacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of glucopyranosyl derivatives involves several key steps, including acetalation, acetate protection, and condensation reactions. For example, selective acetalation of trehalose with ethyl or methyl isopropenyl ether leads to major products isolated as hexa-acetates, demonstrating the complexity and precision required in synthesizing such molecules (Defaye et al., 1978). Additionally, the synthesis of glucopyranosyl esters of tripeptides illustrates the intricate processes involved in attaching peptide chains to glucopyranose molecules, showcasing the multifaceted nature of carbohydrate chemistry (Valenteković & Keglević, 1980).
Molecular Structure Analysis
The molecular structure of glucopyranosyl derivatives, including 6-alpha-D-Glucopyranosylmaltotriose Tetradecaacetate, is characterized by the presence of multiple acetate groups attached to a glucopyranose backbone. These structures are typically analyzed using techniques such as NMR and mass spectroscopy, which confirm the positions of the acetate groups and the overall molecular configuration. For instance, the synthesis and structural confirmation of hetero disaccharides via NMR and MS highlight the importance of these analytical methods in elucidating the structure of complex carbohydrates (Tariq & Hayashi, 1995).
Chemical Reactions and Properties
Glucopyranosyl derivatives undergo various chemical reactions that alter their properties and functionalities. These reactions include acetalation, deacetylation, and glycosylation, each of which plays a crucial role in modifying the molecule's chemical behavior and reactivity. The synthesis of 6-alpha-maltotriosyl-maltohexaose, for example, demonstrates the complexity of the chemical reactions involved in producing branched carbohydrate structures for studying starch biosynthesis and degradation (Damager et al., 1999).
Aplicaciones Científicas De Investigación
Cyclodextrins and Industrial Applications
Cyclodextrins, including compounds like 6-alpha-D-Glucopyranosylmaltotriose Tetradecaacetate, are cyclic oligosaccharides linked through α-(1→4) glucopyranose subunits. These molecules are renowned for their ability to form host-guest inclusion complexes, significantly altering the physical and chemical properties of the molecules they encapsulate. This characteristic renders cyclodextrins valuable in various industries, including pharmaceuticals, cosmetics, food and nutrition, textiles, and chemical industries. Their versatile applications are attributed to their ability to modify the solubility, stability, and bioavailability of different substances, presenting solutions to many scientific and commercial challenges (Sharma & Baldi, 2016).
Cyclodextrins in Enhancing Drug Efficacy and Safety
Cyclodextrins are pivotal in the drug development sector, particularly due to their ability to improve the solubility and stability of drugs. This enhancement is crucial in increasing the therapeutic efficacy and safety of pharmaceutical compounds. The complexation with cyclodextrins can also mask unpleasant odors or tastes of drugs, making them more acceptable for patients. Their potential to form inclusion complexes is of great commercial interest, offering innovative solutions in drug formulation and delivery systems (Del Valle, 2004).
Bioactive Peptides and Type 2 Diabetes Management
In the realm of type 2 diabetes management, research suggests that bioactive peptides derived from food proteins, such as those potentially related to the structure of 6-alpha-D-Glucopyranosylmaltotriose Tetradecaacetate, exhibit alpha-glucosidase and dipeptidyl peptidase IV (DPP-IV) inhibitory activities. These activities are significant as they play a crucial role in controlling postprandial hyperglycemia, a major challenge in diabetes management. These peptides offer a natural and potentially safer alternative to synthetic drugs, opening new avenues for functional foods or nutraceuticals in diabetes care (Patil et al., 2015).
Derivatized D-Glucans in Biotechnology and Medicine
Derivatized D-glucans, which share structural similarities with 6-alpha-D-Glucopyranosylmaltotriose Tetradecaacetate, have garnered interest due to their technological properties and biological activities. Chemical modifications like sulfonylation, carboxymethylation, phosphorylation, and acetylation enhance their solubility, potentially altering their biological activities, such as antioxidation and anticoagulation. These modified glucans are increasingly significant in biotechnological and medical fields due to their potent anticoagulant, antitumor, antioxidant, and antiviral activities (Kagimura et al., 2015).
Propiedades
IUPAC Name |
[(3R,4S,5S,6S)-4,5-diacetyloxy-6-[[(3R,4S,5S,6S)-3,4,5,6-tetraacetyloxyoxan-2-yl]methoxy]-3-[(2R,3S,4S,5R)-3,4,5-triacetyloxy-6-[[(2S,3S,4S,5R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxyoxan-2-yl]methyl acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C52H70O35/c1-19(53)67-15-33-37(71-21(3)55)41(74-24(6)58)45(78-28(10)62)49(83-33)70-18-36-39(73-23(5)57)43(76-26(8)60)48(81-31(13)65)52(86-36)87-40-34(16-68-20(2)54)84-50(46(79-29(11)63)44(40)77-27(9)61)69-17-35-38(72-22(4)56)42(75-25(7)59)47(80-30(12)64)51(85-35)82-32(14)66/h33-52H,15-18H2,1-14H3/t33?,34?,35?,36?,37-,38-,39-,40-,41+,42+,43+,44+,45+,46+,47+,48+,49+,50+,51-,52-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYVLKKJDWODWQH-FCFXXJCVSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC3C(C(C(C(O3)COC4C(C(C(C(O4)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OCC1[C@H]([C@@H]([C@@H]([C@H](O1)OCC2[C@H]([C@@H]([C@@H]([C@@H](O2)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)O[C@@H]3[C@H]([C@H]([C@@H](C(O3)CO[C@@H]4[C@H]([C@H]([C@@H](C(O4)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C52H70O35 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1255.1 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-alpha-D-Glucopyranosylmaltotriose Tetradecaacetate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

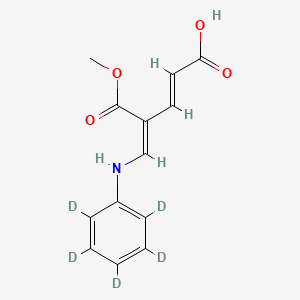

![3-[1-Deuterio-3-oxo-1-(2,3,5,6-tetradeuterio-4-nitrophenyl)butyl]-4-hydroxychromen-2-one](/img/structure/B1140498.png)
![2-[(1Z)-1-Buten-1-yl]-6-methylpyridine](/img/structure/B1140500.png)



![(8S,13S,14S)-3-hydroxy-13-methyl-2,3,6,7,8,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-one](/img/structure/B1140504.png)
